Vimnerixin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vimnerixin involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Vimnerixin undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Vimnerixin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CXCR2 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, such as psoriasis and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new drugs targeting CXCR2 and related pathways.
Mechanism of Action
Vimnerixin exerts its effects by binding to and inhibiting the activity of CXCR2. This receptor is involved in the recruitment and activation of neutrophils, which play a key role in the inflammatory response. By blocking CXCR2, this compound reduces the migration and activation of neutrophils, thereby mitigating inflammation .
Comparison with Similar Compounds
Similar Compounds
Reparixin: Another CXCR2 antagonist with similar anti-inflammatory properties.
Danirixin: A CXCR2 antagonist investigated for its potential in treating chronic obstructive pulmonary disease.
Navarixin: A CXCR2 antagonist studied for its effects on neutrophil-mediated inflammation.
Uniqueness of Vimnerixin
This compound stands out due to its high potency and oral bioavailability, making it a promising candidate for further development as a therapeutic agent. Its ability to selectively target CXCR2 with minimal activity on other receptors enhances its specificity and reduces potential side effects .
Properties
CAS No. |
1418112-77-2 |
---|---|
Molecular Formula |
C19H25FN4O5S2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxy-2-[(4-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]-3-methylazetidine-1-sulfonamide |
InChI |
InChI=1S/C19H25FN4O5S2/c1-12-8-24(9-12)31(27,28)23-17-7-18(29-13(2)16(26)10-25)22-19(21-17)30-11-14-3-5-15(20)6-4-14/h3-7,12-13,16,25-26H,8-11H2,1-2H3,(H,21,22,23)/t13-,16+/m1/s1 |
InChI Key |
UCCNQCNIPRKLRP-CJNGLKHVSA-N |
Isomeric SMILES |
CC1CN(C1)S(=O)(=O)NC2=CC(=NC(=N2)SCC3=CC=C(C=C3)F)O[C@H](C)[C@H](CO)O |
Canonical SMILES |
CC1CN(C1)S(=O)(=O)NC2=CC(=NC(=N2)SCC3=CC=C(C=C3)F)OC(C)C(CO)O |
Origin of Product |
United States |
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